molecular formula C10H18N2O4 B555552 H-D-Lys(Alloc)-OH CAS No. 274260-42-3

H-D-Lys(Alloc)-OH

Cat. No.: B555552
CAS No.: 274260-42-3
M. Wt: 230.26 g/mol
InChI Key: JMZPOGGPUVRZMI-MRVPVSSYSA-N
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Description

®-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid is a chiral amino acid derivative. This compound is characterized by the presence of an allyloxycarbonyl group attached to the amino group and an additional amino group on the hexanoic acid chain. The compound’s structure allows it to participate in various chemical reactions and makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid typically involves the protection of the amino group followed by the introduction of the allyloxycarbonyl group. One common method involves the use of allyl chloroformate as the protecting agent. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid byproduct.

    Protection of the Amino Group: The amino group is protected using allyl chloroformate in the presence of a base like triethylamine.

    Introduction of the Allyloxycarbonyl Group: The protected amino acid is then reacted with allyl chloroformate to introduce the allyloxycarbonyl group.

Industrial Production Methods

Industrial production of ®-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid may involve large-scale synthesis using automated reactors. The process typically includes:

    Batch Processing: Large quantities of reactants are mixed in a reactor, and the reaction is allowed to proceed under controlled conditions.

    Purification: The product is purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The allyloxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used to substitute the allyloxycarbonyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

®-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein synthesis.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, including potential drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in biochemical reactions that modify its structure. The allyloxycarbonyl group can be cleaved under certain conditions, releasing the active amino acid derivative that can interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Allyloxycarbonylamino-2-(Fmoc-amino)propionic acid: This compound has a similar allyloxycarbonyl group but differs in the amino acid backbone.

    N-allyloxycarbonyl-L-lysine: Another compound with an allyloxycarbonyl group attached to the lysine amino acid.

Uniqueness

®-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid is unique due to its specific chiral configuration and the presence of both an allyloxycarbonyl group and an additional amino group. This combination of features makes it particularly useful in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

(2R)-2-amino-6-(prop-2-enoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-2-7-16-10(15)12-6-4-3-5-8(11)9(13)14/h2,8H,1,3-7,11H2,(H,12,15)(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZPOGGPUVRZMI-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)NCCCC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426465
Record name H-D-Lys(Alloc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

274260-42-3
Record name H-D-Lys(Alloc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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